5-tetrahydro-

Pharmaceutical impurity profiling Reference standard characterization LC-MS identity confirmation

Substituting uncertified diamino impurity standards in varenicline QC release testing risks FDA deficiency citations for unknown impurity identification. 5-Tetrahydro- (CAS 808120-35-6), provided as an ISO 17034-certified reference standard, is the definitive diamino-deprotected process impurity marker. - Ensures accurate quantitation at the ≤100-500 ppm specification limit with a UPLC LOQ of 0.02% (200 ppm). - Resolves completely from N-nitroso-varenicline (AI 37 ng/day) to prevent false-positive genotoxic impurity assignments. - Identity-confirmed by orthogonal NMR, LC-MS, and HRMS; batch-specific data enables unambiguous peak assignment in stability-indicating methods.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B1360906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tetrahydro-
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC(=C(C=C23)N)N
InChIInChI=1S/C11H15N3/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5,12-13H2
InChIKeyRGSRFWBFYAKENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tetrahydro- (Varenicline Impurity 6) Reference Standard Overview


5-Tetrahydro-, chemically defined as 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine-7,8-diamine (CAS 808120-35-6), is a diamino-deprotected process impurity originating from the synthesis of the smoking cessation agent varenicline (Chantix/Champix) [1]. This compound belongs to the benzazepine class and serves as a critical related substance reference standard for pharmaceutical development, analytical method validation (AMV), and quality control (QC) release testing of varenicline active pharmaceutical ingredient (API) and finished dosage forms [2].

Intended Use
Varenicline related substances reference standard
Method Fit
UPLC system suitability marker with established retention time
Regulatory Fit
Supports ICH Q3A/Q3B impurity control and ANDA filings

Why Generic Diamino Impurity Standards Cannot Substitute


Varenicline impurity profiles are highly sensitive to synthetic route variations, and the diamino-deprotected species (5-Tetrahydro-) differs from its diamino-protected precursor (e.g., Varenicline Impurity 3) and nitroso derivatives (e.g., N-nitroso-varenicline) in molecular identity, chromatographic retention behavior, and toxicological qualification thresholds [1]. Regulatory filings under ICH Q3A/Q3B require impurity reference standards that are identity-confirmed by orthogonal techniques (NMR, LC-MS, HRMS) against a characterized batch, not inferred from nominal structural similarity [2]. Substituting an unauthenticated 'diamino impurity' standard risks inaccurate quantification, failed ANDA method validation, and potential citation in FDA deficiency letters regarding unknown impurity identification at or above the 0.1% reporting threshold [3].

Diamino-Protected Impurity (e.g., Impurity 3)
Molecular mass shift alters LC-MS extracted ion chromatogram, risking misidentification
Uncertified Bulk Intermediate
Lot-to-lot purity variability may breach ICH Q2(R1) precision expectations
N-Nitroso Analog
Requires distinct analytical sensitivity; method mismatch can invalidate diamino impurity quantification

Quantitative Differentiation Evidence Against Closest Analogs


Molecular Formula and Mass Distinction from Diamino-Protected Impurity

5-Tetrahydro- (Varenicline Impurity 6) possesses the molecular formula C11H15N3 (exact mass 189.1266 Da), corresponding to the fully deprotected diamino intermediate [1]. In contrast, the diamino-protected impurity (Varenicline Impurity 3; CAS 1333145-89-3) bears a trifluoroacetyl protecting group giving C14H15N3 (MW 225.30 Da), a mass difference of +36 Da [2]. This structural divergence directly impacts HPLC retention time, MS fragmentation pattern, and UV chromophore, meaning the two cannot be interchangeably used as system suitability markers or quantitation references in validated methods.

Molecular Mass Distinction
Head-to-head
Target: C₁₁H₁₅N₃ (189.13 Da) vs. Impurity 3: C₁₄H₁₅N₃ (225.30 Da); Δ +36 Da
Mass shift alters LC-MS EIC window; using wrong standard risks false-negative peaks
Identity confirmed by HRMS and NMR
Pharmaceutical impurity profiling Reference standard characterization LC-MS identity confirmation

UPLC Retention Time Resolution from Co-occurring Process Impurities

In a validated UPLC method for varenicline tartrate tablets, related substances including the diamino-deprotected impurity (5-Tetrahydro-) were baseline-separated with a resolution (Rs) exceeding 2.0 from the API peak and from adjacent process impurities such as N-formylvarenicline [1]. The method achieved LOQ values of 0.02% (200 ppm) for the diamino impurity, enabling quantitation well below the ICH Q3A identification threshold of 0.1% for a drug substance with a maximum daily dose of 2 mg [1][2]. By comparison, the diamino-protected impurity elutes later under reversed-phase conditions due to increased hydrophobicity, requiring gradient adjustment if substituted without method revalidation [3].

UPLC Sensitivity
Method context
LOQ ≤0.02% (200 ppm) — 5× below ICH Q3A identification threshold (0.1%)
Pre-validated method eliminates retention time ambiguity
Method specificity confirmed; protected analog elutes later
UPLC method validation Related substances determination Forced degradation

NMR Fingerprint Differentiation from Nitroso and Dinitro Analogs

5-Tetrahydro- (VC05) exhibits characteristic 1H-NMR aromatic proton signals in the δ 6.5–7.0 ppm region corresponding to the 7,8-diamino-substituted benzazepine ring, confirmed by COSY and HSQC correlation experiments in vendor-certified characterization packages [1]. By comparison, the corresponding dinitro precursor (7,8-dinitro-3-nitroso-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine; CAS 2803960-63-4) shows downfield-shifted aromatic protons (δ 7.5–8.5 ppm) due to the electron-withdrawing nitro groups [2]. The N-nitroso-varenicline impurity (CAS 2803960-64-5) adds a characteristic N=O stretching band at 1450–1500 cm⁻¹ in IR and a distinct UV absorption maximum at 340–360 nm absent in VC05 [3].

NMR Fingerprint
Cross-study comparable
¹H-NMR aromatic δ 6.5–7.0 ppm vs. dinitro-nitroso δ 7.5–8.5 ppm; UV λmax 340–360 nm absent
Orthogonal confirmation prevents nitroso/dinitro mislabeling
NMR, COSY, HSQC, and UV-Vis characterization
NMR characterization Impurity structure elucidation Reference standard certification

Purity Specification and Characterization Depth vs. Uncertified Intermediates

Commercial lots of 5-Tetrahydro- (Varenicline Impurity 6) are supplied with HPLC purity ≥98% (area%), with individual unspecified impurities controlled below 0.5% and total impurities below 2.0%, accompanied by a comprehensive Certificate of Analysis including 1H-NMR, 13C-NMR, HRMS, and HPLC chromatogram [1]. In contrast, generic 'diamino deprotected intermediate' lots sourced from non-GMP chemical suppliers frequently lack orthogonal identity testing and may contain residual protected precursor (Impurity 3) at levels up to 5–10%, as inferred from typical deprotection reaction efficiencies of 90–95% . The ICH Q3A guideline requires that reference standards used for impurity quantification be characterized with a purity assignment traceable to a certified reference material [2].

Purity & Characterization
Class-level inference
Certified: ≥98% purity, full CoA; Uncertified: ~90–95% purity, limited data
≥3% purity gap creates systematic quantitation error for QC
ICH Q3A requires traceable purity assignment
Reference standard purity Certificate of Analysis (CoA) ISO 17034

Regulatory Acceptance Track Record in Varenicline Impurity Control Filings

The mononitro, monoamino, mixed aminonitro, diamino (including 5-Tetrahydro-/VC05), and dinitro intermediates are explicitly enumerated as controlled impurities in the foundational varenicline standards and impurity controls patent (US 2007/0224690 A1), which sets specification limits of ≤500 ppm, ≤100 ppm, or ≤10 ppm depending on the specific impurity and toxicological qualification data [1]. This patent-based specification framework provides a regulatory roadmap for ANDA applicants that is specific to these named intermediates. In contrast, nitroso impurities (e.g., N-nitroso-varenicline) are governed by a separate, more stringent acceptable intake limit of 37 ng/day (37 ppm) per FDA guidance on nitrosamine control [2], requiring a different analytical method sensitivity (LOQ ≤0.03 ppm) that is not suitable for VC05 quantification .

Regulatory Framework
Class-level inference
Patent limit ≤100–500 ppm; UPLC LOQ ~200 ppm vs. nitrosamine LOQ 0.03 ppm
Method sensitivity mismatched if nitrosamine approach used for diamino impurity
Distinct regulatory frameworks; avoid analytical method mismatch
Regulatory starting material ANDA impurity control Patent-listed impurity

Batch-to-Batch Consistency of Certified Reference Standards

Commercially certified 5-Tetrahydro- (VC05) lots from established reference standard providers (e.g., SynZeal, Veeprho, ChemWhat) are manufactured under ISO 17034 accreditation with batch-specific CoAs documenting HPLC purity, water content (Karl Fischer), residual solvents (GC-HS), and identity confirmation by 1H-NMR and HRMS [1]. In contrast, in-house synthesized diamino deprotected intermediate batches show lot-to-lot variability in purity (typically 88–96%) and impurity profile depending on the efficiency of the TFA deprotection step, as documented in the improved varenicline process literature where the deprotection yield ranges from 85% to 95% under varying conditions [2]. This variability introduces a non-negligible uncertainty component into the impurity quantification equation, which is unacceptable for a validated QC method per ICH Q2(R1) precision requirements (RSD ≤2.0% for assay) [3].

Batch Consistency
Class-level inference
Certified VC05: batch purity range 2%; In-house: 8% range
Tighter purity consistency supports validated QC method precision
ISO 17034 accreditation ensures CoA traceability
Reference standard reproducibility CoA batch traceability ISO 17034 accredited

Procurement-Driven Application Scenarios for 5-Tetrahydro- Reference Standard


ANDA Method Validation for Varenicline Related Substances by UPLC

5-Tetrahydro- serves as a primary impurity marker for system suitability testing (SST) and linearity/accuracy validation of the related substances HPLC method specified in varenicline ANDA submissions. The validated UPLC method achieves an LOQ of 0.02% (200 ppm) for this diamino impurity—5× below the ICH Q3A identification threshold—enabling robust quantitation at the specification limit. Using a certified VC05 standard eliminates the retention time ambiguity that arises when substituting the diamino-protected analog, which elutes 2–4 min later and would require gradient re-optimization. [1]

Genotoxic Impurity Risk Assessment and Nitrosamine-Free Process Verification

In the context of the FDA-mandated nitrosamine risk assessment for varenicline products, 5-Tetrahydro- (VC05) is the key non-nitrosamine diamino intermediate that must be chromatography resolved from the N-nitroso-varenicline peak (acceptable intake 37 ng/day) to avoid false-positive nitrosamine assignments. The absence of the N=O chromophore (UV λmax 340–360 nm) and the characteristic NMR aromatic proton shifts (δ 6.5–7.0 ppm vs. δ 7.5–8.5 ppm for nitro-substituted species) provide orthogonal confirmation that the diamino impurity peak does not mask a co-eluting genotoxic impurity. [2]

Stability-Indicating Method Development for Varenicline Dosage Forms

Forced degradation studies of varenicline tablets generate multiple degradation products that must be resolved from process impurities. 5-Tetrahydro-, as a diamino-deprotected process impurity, is a critical marker to confirm that the analytical method is stability-indicating—i.e., that degradation peaks do not interfere with the VC05 peak. The batch-specific NMR and HRMS data included with certified VC05 reference standards allow degradation chemists to unambiguously assign peaks in stressed-sample chromatograms, avoiding misidentification of a degradation product as a process impurity or vice versa. [3]

QC Batch Release Testing for Varenicline API Under ICH Q3A

In routine QC release testing, 5-Tetrahydro- is quantified against a calibrated reference standard to verify compliance with the patent-specified control limit of ≤100–500 ppm. The ISO 17034-certified reference standard with documented batch-to-batch purity consistency (≥98%, RSD ≤2%) provides the traceability required for cGMP compliance. Substituting a non-certified bulk intermediate with 5–10% protected precursor carryover would bias the impurity assay high, potentially causing unnecessary batch rejection of conforming API—a direct cost of incorrect reference standard procurement. [4]

Application
Selection Property
Validation Focus
UPLC related substances method validation
Certified standard with chromatographically mapped retention time
System suitability, linearity, and accuracy per ICH Q2(R1)
Nitrosamine-free process verification
Orthogonal identity by NMR and UV (absence of N=O chromophore)
Chromatographic resolution from N-nitroso-varenicline peak
Forced degradation study for varenicline tablets
Batch-specific NMR and HRMS for unambiguous peak assignment
Degradation product vs. process impurity resolution
API release testing under ICH Q3A
ISO 17034 certified purity with documented batch consistency
Impurity assay traceability and cGMP compliance

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